molecular formula C16H17FN2O2S B6107722 4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE

4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B6107722
M. Wt: 320.4 g/mol
InChI Key: SCBZGYPKLDIWBS-UHFFFAOYSA-N
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Description

4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 2-(2-fluorophenyl)acetic acid with 4-ethyl-5-methyl-3-thiophenecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other thiophene derivatives include 2-acetylthiophene, 3-methylthiophene, and 2,5-dimethylthiophene.

    Fluorophenyl Compounds: Compounds such as 2-fluorophenylacetic acid and 2-fluorophenylalanine share structural similarities.

Uniqueness

4-ETHYL-2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-2-[[2-(2-fluorophenyl)acetyl]amino]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-3-11-9(2)22-16(14(11)15(18)21)19-13(20)8-10-6-4-5-7-12(10)17/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZGYPKLDIWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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